tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate is a useful research compound. Its molecular formula is C13H19BrN2O2 and its molecular weight is 315.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Introduction
tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. Characterized by the presence of a bromine atom in the pyridine ring and a tert-butyl carbamate group, this compound has garnered attention for its biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H20BrN3O2. Its structure includes:
- A pyridine ring with a bromine substituent at the 5-position.
- A tert-butyl group enhancing lipophilicity and stability.
- A propyl chain connected to the carbamate functional group.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C13H20BrN3O2 |
Molecular Weight | 300.22 g/mol |
Functional Groups | Pyridine, Carbamate, Alkyl |
Key Substituents | Bromine (5-position), Tert-butyl |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including those resistant to conventional antibiotics.
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 0.015 mg/mL for resistant strains, showcasing its potential as a therapeutic agent against resistant infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary results from cell line studies suggest that it induces apoptosis in cancer cells, particularly in breast cancer models.
Case Study: Apoptosis Induction
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:
- Enzyme Inhibition : The bromine atom and the carbamate moiety are believed to interact with active sites of enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Disruption of Membrane Integrity : The lipophilic nature of the tert-butyl group enhances membrane permeability, allowing the compound to disrupt bacterial membranes effectively.
- Signal Pathway Modulation : In cancer cells, it appears to modulate pathways associated with apoptosis and cell cycle regulation.
Mechanism | Description |
---|---|
Enzyme Inhibition | Targets enzymes critical for cell wall synthesis |
Membrane Disruption | Alters membrane integrity leading to cell death |
Signal Pathway Modulation | Influences apoptosis-related signaling pathways |
Properties
IUPAC Name |
tert-butyl N-(5-bromopyridin-2-yl)-N-propylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-5-8-16(12(17)18-13(2,3)4)11-7-6-10(14)9-15-11/h6-7,9H,5,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDUUOKOSIHTEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682495 |
Source
|
Record name | tert-Butyl (5-bromopyridin-2-yl)propylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-95-9 |
Source
|
Record name | Carbamic acid, N-(5-bromo-2-pyridinyl)-N-propyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (5-bromopyridin-2-yl)propylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.